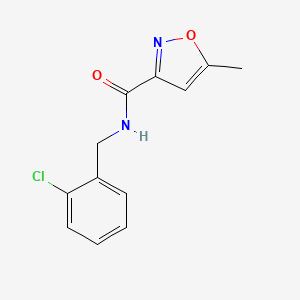
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide
Descripción general
Descripción
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic antifungal agent that has been widely used in scientific research. It belongs to the class of imidazole derivatives and has a broad spectrum of activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide involves inhibition of fungal cell wall synthesis by interfering with the activity of the enzyme lanosterol 14α-demethylase. This enzyme is involved in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. By inhibiting the activity of lanosterol 14α-demethylase, N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide disrupts the biosynthesis of ergosterol, leading to the accumulation of toxic intermediates and ultimately causing fungal cell death.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been shown to have a broad spectrum of activity against various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. It has also been shown to have low toxicity to mammalian cells, making it a useful tool for studying fungal growth and development. In addition, N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has several advantages for lab experiments, including its broad spectrum of activity against various fungi, low toxicity to mammalian cells, and ease of synthesis. However, there are also some limitations to its use, including the need for high concentrations to achieve antifungal activity, the potential for drug resistance to develop, and the lack of information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the use of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide in scientific research. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of interest is the investigation of its potential therapeutic applications, including its anti-inflammatory and immunomodulatory effects. Finally, there is a need for further research into the mechanism of action of N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide and the development of new antifungal agents based on its structure and activity.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has been widely used in scientific research as a tool to study the mechanisms of fungal growth and development. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. N-(2-chlorobenzyl)-5-methyl-3-isoxazolecarboxamide has also been used to investigate the role of fungal cell wall synthesis in fungal growth and development.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-11(15-17-8)12(16)14-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGZTQGGWKLLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-5-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4856835.png)
![3-(benzylsulfonyl)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4856841.png)
![4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole](/img/structure/B4856854.png)
![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-4-methylbenzoate](/img/structure/B4856855.png)
![1-(3-chlorophenyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4856865.png)

![5-{5-bromo-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4856883.png)
![4-benzyl-1-[(3,4-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B4856893.png)
![N-(3-methylbenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4856907.png)
![5-[(2,6-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4856908.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B4856914.png)
![3-({[2-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]amino}sulfonyl)benzoic acid](/img/structure/B4856915.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4856924.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4856929.png)